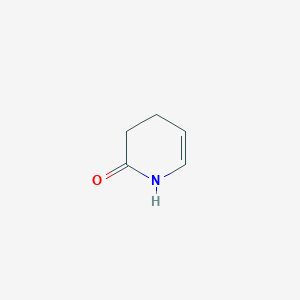

2(1H)-Pyridinone, 3,4-dihydro-

説明

The exact mass of the compound 2(1H)-Pyridinone, 3,4-dihydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(1H)-Pyridinone, 3,4-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridinone, 3,4-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,4-dihydro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h2,4H,1,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOODPZCZLCUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447514 | |

| Record name | 2(1H)-Pyridinone, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57147-25-8 | |

| Record name | 3,4-Dihydro-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057147258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydropyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0LO6RP873 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,4-Dihydro-2(1H)-pyridones from Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust and versatile method for the synthesis of 3,4-dihydro-2(1H)-pyridones, a privileged heterocyclic scaffold found in numerous biologically active compounds. The core of this synthesis is a one-pot, four-component reaction utilizing Meldrum's acid, an aromatic aldehyde, a β-ketoester, and ammonium acetate. This guide provides a comprehensive overview of the underlying reaction mechanism, a detailed step-by-step experimental protocol, and critical insights into the rationale behind the procedural choices, empowering researchers to successfully implement and adapt this methodology for the synthesis of diverse 3,4-dihydro-2(1H)-pyridone derivatives.

Introduction: The Significance of the 3,4-Dihydro-2(1H)-pyridone Scaffold

The 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) moiety is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in natural products and synthetic molecules with a wide array of biological activities, including cardiotonic, antitumor, antibacterial, and anti-HIV properties, underscores its importance.[1] The structural rigidity and synthetic accessibility of the 3,4-DHPo core make it an attractive template for the design of novel therapeutic agents.

This guide focuses on a highly efficient and convergent approach to the synthesis of substituted 3,4-dihydro-2(1H)-pyridones that leverages the unique reactivity of Meldrum's acid.[3] This multicomponent reaction (MCR) strategy offers significant advantages in terms of operational simplicity, atom economy, and the ability to generate molecular diversity from readily available starting materials.[1][3]

The Cornerstone Reagent: Meldrum's Acid

2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a cyclic derivative of malonic acid.[4][5] Its exceptional acidity (pKa ≈ 4.97) for a carbon acid is a key feature that drives its utility in a variety of organic transformations.[4][5] This high acidity is attributed to the rigid cyclic structure which constrains the ester groups in a conformation that enhances the stability of the corresponding enolate.

Meldrum's acid serves as a versatile building block in organic synthesis, particularly in Knoevenagel condensations and as a precursor to ketenes upon pyrolysis.[4][6] In the context of 3,4-dihydro-2(1H)-pyridone synthesis, its role as a potent nucleophile following deprotonation is central to the formation of the heterocyclic ring.

The Four-Component Reaction: A Mechanistic Deep Dive

The synthesis of 4-aryl-substituted 5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones is typically achieved through a one-pot reaction involving an aromatic aldehyde, Meldrum's acid, a β-ketoester (such as ethyl acetoacetate), and ammonium acetate, which serves as the nitrogen source.[1] The reaction proceeds through a cascade of interconnected equilibria, culminating in the formation of the stable pyridone ring system.

The proposed mechanism can be dissected into the following key stages:

-

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and Meldrum's acid.[7][8][9] The highly acidic methylene protons of Meldrum's acid are readily abstracted by a weak base (such as ammonia from ammonium acetate), generating a potent nucleophile that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidene Meldrum's acid intermediate.

-

Formation of the Enamine: Concurrently, the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine intermediate.

-

Michael Addition: The enamine then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidene Meldrum's acid. This crucial carbon-carbon bond-forming step establishes the backbone of the dihydropyridone ring.

-

Intramolecular Cyclization and Ring Opening: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl groups of the Meldrum's acid moiety. This is followed by the ring-opening of the Meldrum's acid derivative with the elimination of acetone and carbon dioxide.

-

Dehydration: The final step is a dehydration reaction that leads to the formation of the thermodynamically stable 3,4-dihydro-2(1H)-pyridone.

Caption: Reaction mechanism for the four-component synthesis of 3,4-dihydro-2(1H)-pyridones.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of 4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives. Researchers should note that reaction times and purification methods may need to be optimized for specific substrates.

Reagents and Equipment

-

Aromatic aldehyde (1.0 mmol)

-

Meldrum's acid (1.1 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (5-10 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Reaction Setup and Procedure

-

To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), Meldrum's acid (1.1 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.5 mmol).

-

Add ethanol (5-10 mL) to the flask.

-

Attach a reflux condenser and place the flask in a heating mantle or oil bath.

-

Stir the reaction mixture at reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC.

-

After the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

-

If no precipitate forms, reduce the volume of the solvent using a rotary evaporator.

-

Add cold water to the residue to induce precipitation of the crude product.

-

Collect the crude product by vacuum filtration and wash with cold water.

Purification

-

The crude product can be purified by recrystallization from a suitable solvent or solvent system, such as ethanol or a mixture of ethyl acetate and hexane.

-

Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Melting point determination

Experimental Workflow Overview

Caption: A streamlined workflow for the synthesis and purification of 3,4-dihydro-2(1H)-pyridones.

Substrate Scope and Expected Yields

The described four-component reaction is amenable to a wide range of aromatic aldehydes, allowing for the synthesis of a diverse library of 3,4-dihydro-2(1H)-pyridone derivatives. The electronic nature of the substituents on the aromatic ring can influence the reaction rate and yield.

| Entry | Aromatic Aldehyde | Typical Yield (%) |

| 1 | Benzaldehyde | 70-85 |

| 2 | 4-Chlorobenzaldehyde | 75-90 |

| 3 | 4-Methoxybenzaldehyde | 65-80 |

| 4 | 4-Nitrobenzaldehyde | 80-95 |

| 5 | 2-Naphthaldehyde | 60-75 |

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Green Chemistry Perspectives

The multicomponent synthesis of 3,4-dihydro-2(1H)-pyridones from Meldrum's acid aligns well with the principles of green chemistry.[3][10] The one-pot nature of the reaction reduces the number of synthetic steps and purification stages, thereby minimizing solvent waste and energy consumption. Furthermore, recent advancements have explored solvent-free conditions and the use of alternative energy sources such as microwave and infrared irradiation to further enhance the environmental compatibility of this synthetic route.[3][10]

Conclusion

The four-component reaction of an aromatic aldehyde, Meldrum's acid, a β-ketoester, and ammonium acetate represents a powerful and highly efficient strategy for the synthesis of medicinally relevant 3,4-dihydro-2(1H)-pyridones. This guide has provided a detailed mechanistic understanding, a practical experimental protocol, and insights into the versatility of this reaction. By leveraging the unique properties of Meldrum's acid, researchers can readily access a diverse range of substituted dihydropyridones for applications in drug discovery and development.

References

-

Al-Mousawi, S. M., El-Apasery, M. A., & Moustafa, A. H. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

- Chen, B., & Wang, M. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-551.

- Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (2005). 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 82, 119.

-

Wikipedia. (2023). Meldrum's acid. In Wikipedia. [Link]

- Lipson, V. V., & Gorobets, N. Y. (2009). One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives. Molecular Diversity, 13(4), 399–419.

- Su, C., Chen, Z.-C., & Zheng, Q.-G. (2003). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Synthesis, 2003(01), 57-59.

- Zacapala-Velazquez, F., et al. (2011). Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. E-Journal of Chemistry, 8(2), 645-651.

- Al-Mousawi, S. M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(14), 4522.

- Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088.

- Fadzilah, F., et al. (2021).

- Horiuchi, Y., et al. (2015). Zeolitic imidazolate frameworks as heterogeneous catalysts for a one-pot P–C bond formation reaction via Knoevenagel condensation and phospha-Michael addition. RSC Advances, 5(32), 24687–24690.

- Beilstein Journal of Organic Chemistry. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 16-23.

- Zacapala-Velazquez, F., et al. (2011). Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. International Journal of Molecular Sciences, 12(4), 2261-2270.

- Fadzilah, F., et al. (2021).

-

Wikipedia. (2023). Knoevenagel condensation. In Wikipedia. [Link]

- ResearchGate. (2019). Knoevenagel condensation between Meldrum's acid and aldehyde in water.

- Sun, J., et al. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate.

Sources

- 1. preprints.org [preprints.org]

- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. journal.uitm.edu.my [journal.uitm.edu.my]

- 8. sciforum.net [sciforum.net]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

"spectroscopic data of 3,4-dihydro-2(1H)-pyridone"

An In-depth Technical Guide to the Spectroscopic Data of 3,4-Dihydro-2(1H)-pyridone

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic scaffolds is paramount. 3,4-Dihydro-2(1H)-pyridone, a cyclic lactam, represents a privileged structure found in numerous biologically active compounds and serves as a versatile building block in synthetic organic chemistry.[1][2][3][4] Its derivatives have shown potential as cardiotonic agents, anti-HIV therapeutics, and antitumor compounds.[2][4]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for the parent compound, 3,4-dihydro-2(1H)-pyridone. We will move beyond a simple listing of data points to explain the causal relationships between the molecular structure and its spectral output, providing field-proven insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Overview

3,4-Dihydro-2(1H)-pyridone (C₅H₇NO, Mol. Wt.: 97.12 g/mol ) is a six-membered ring containing a secondary amide (lactam), an alkene, and an aliphatic chain.[5] This combination of functional groups gives rise to a unique and highly characteristic spectroscopic fingerprint, essential for its identification and characterization. The structural analysis relies on piecing together the evidence from multiple techniques, each providing a different part of the puzzle.[2][3][6]

Caption: Molecular structure of 3,4-dihydro-2(1H)-pyridone with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of the hydrogen framework in organic molecules. For 3,4-dihydro-2(1H)-pyridone, the spectrum is highly informative, displaying distinct signals for the amide, vinylic, and aliphatic protons.

Data Presentation: ¹H NMR

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~7.0 - 8.0 | broad singlet | - |

| H-6 | ~6.8 - 7.0 | doublet of triplets (dt) | J₆,₅ ≈ 7.0, J₆,₄ ≈ 2.0 |

| H-5 | ~5.9 - 6.1 | doublet of triplets (dt) | J₅,₆ ≈ 7.0, J₅,₄ ≈ 4.0 |

| H-3 | ~2.4 - 2.6 | triplet (t) | J₃,₄ ≈ 6.5 |

| H-4 | ~2.2 - 2.4 | quartet of triplets (qt) | J₄,₃ ≈ 6.5, J₄,₅ ≈ 4.0, J₄,₆ ≈ 2.0 |

Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration.

Expert Interpretation

The choice of solvent is critical. In a non-polar solvent like CDCl₃, the N-H proton signal is often broad and less distinct. In contrast, a hydrogen-bond accepting solvent like DMSO-d₆ will sharpen the N-H signal and shift it further downfield, confirming its identity.

-

Amide Proton (H-1): The N-H proton is significantly deshielded by the adjacent carbonyl group and its signal is often broadened due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. Its downfield position is a classic indicator of an amide.

-

Vinylic Protons (H-5, H-6): These protons are in the most deshielded region of the carbon framework due to the sp² hybridization and the electron-withdrawing effect of the adjacent nitrogen atom (for H-6). H-6 is typically further downfield than H-5. They couple to each other (J₅,₆, a typical cis-alkene coupling) and also show smaller, long-range allylic coupling to the protons on C-4.

-

Aliphatic Protons (H-3, H-4): The protons at C-3 are adjacent to the electron-withdrawing carbonyl group, placing their signal downfield relative to the C-4 protons. The protons at C-4 are coupled to three different groups of protons (at C-3, C-5, and C-6), resulting in a complex multiplicity that is key to confirming the structure. For substituted versions of this ring system, the protons on C-3 and C-4 often display a characteristic ABX pattern, which simplifies in the parent compound.[2][3]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

While ¹H NMR maps the proton skeleton, ¹³C NMR provides direct insight into the carbon backbone. The chemical shift of each carbon is highly sensitive to its electronic environment, making it an indispensable tool for confirming the presence of key functional groups.

Data Presentation: ¹³C NMR

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~170 - 172 |

| C-6 | ~148 - 150 |

| C-5 | ~125 - 127 |

| C-3 | ~30 - 32 |

| C-4 | ~21 - 23 |

Source: Predicted values and data from similar substituted structures.[1]

Expert Interpretation

The causality behind these shifts is rooted in electron density and hybridization:

-

Carbonyl Carbon (C-2): As expected, the carbonyl carbon is the most deshielded and appears furthest downfield. Its resonance with the nitrogen lone pair shifts it slightly upfield compared to a ketone, but it remains a highly characteristic signal of the lactam functional group.

-

Olefinic Carbons (C-6, C-5): These sp²-hybridized carbons appear in the typical alkene region. C-6 is further downfield than C-5 due to its direct attachment to the electronegative nitrogen atom.

-

Aliphatic Carbons (C-3, C-4): These sp³-hybridized carbons are the most shielded. C-3 is deshielded relative to C-4 because of its proximity to the electron-withdrawing carbonyl group (the inductive effect).

Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

A standard ¹³C NMR experiment is performed with broadband proton decoupling. This choice is deliberate: it collapses all C-H coupling, causing each unique carbon to appear as a single, sharp line. This simplifies the spectrum and significantly improves the signal-to-noise ratio, which is crucial given the low natural abundance of the ¹³C isotope. The protocol follows the same sample preparation and instrument setup steps as ¹H NMR, but with modified acquisition parameters (e.g., a wider spectral width and a significantly larger number of scans, often 256 or more).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is an exceptionally rapid and effective method for identifying the presence or absence of key functional groups, particularly the carbonyl and N-H groups that define the lactam ring.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3200 - 3300 | Medium, sharp | N-H stretch (secondary amide) |

| ~2850 - 3100 | Medium | C-H stretch (sp² and sp³) |

| ~1660 - 1680 | Strong, sharp | C=O stretch (Amide I band) |

| ~1600 - 1650 | Medium | C=C stretch |

| ~1500 - 1550 | Medium | N-H bend (Amide II band) |

Source: General ranges for amides and lactams.[7][8]

Expert Interpretation

The IR spectrum provides a self-validating system for identifying the lactam core:

-

The N-H Stretch: A single, relatively sharp peak around 3250 cm⁻¹ is a hallmark of a secondary amide in a non-hydrogen-bonded state or in a defined hydrogen-bonded structure like a solid.[9] Its presence immediately rules out a tertiary amide.

-

The Amide I Band (C=O): This is typically the strongest peak in the spectrum. For a six-membered lactam, this band appears around 1670 cm⁻¹. The position is lower than that of a standard ketone (~1715 cm⁻¹) due to the resonance between the carbonyl and the nitrogen lone pair, which reduces the double-bond character of the C=O group.[8][10] The high intensity and characteristic position of this peak make it an anchor point for spectral interpretation.

-

The C=C Stretch: The presence of a medium-intensity peak in the 1600-1650 cm⁻¹ region confirms the alkene moiety within the ring.

Caption: Simplified EI-MS fragmentation pathway for 3,4-dihydro-2(1H)-pyridone.

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a microliter of the solution into the Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities based on boiling point and column affinity.

-

Ionization: The pure compound elutes from the GC column and enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form the positively charged molecular ion ([M]⁺˙).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural characterization of 3,4-dihydro-2(1H)-pyridone is a textbook example of the synergistic power of modern spectroscopic techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy provides rapid and unambiguous confirmation of the critical lactam and alkene functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This complete dataset serves as an authoritative reference for any researcher working with this important heterocyclic scaffold, ensuring accuracy in synthesis, purity assessment, and the development of novel therapeutics.

References

-

Noguez, M. O., Marcelino, V., Rodríguez, H., Martín, O., Martínez, J. O., Arroyo, G. A., Pérez, F. J., Suárez, M., & Miranda, R. (2011). Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. International Journal of Molecular Sciences, 12(4), 2641–2649. [Link]

-

Coro, J., Hernández, A., Cano, M. E., Rivera, A., Suárez, M., & Rodríguez, H. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(15), 5070. [Link]

-

PubChem. (n.d.). 2(1H)-Pyridinone, 3,4-dihydro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Coro, J., Hernández, A., Cano, M., Rivera, A., Suárez, M., & Rodríguez, H. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

-

Wikipedia contributors. (2023, December 28). 2-Pyridone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Coro, J., Hernández, A., Cano, M. E., Rivera, A., Suárez, M., & Rodríguez, H. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules (Basel, Switzerland), 27(15), 5070. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Coro, J., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. ResearchGate. [Link]

-

Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

ChemWonders. (2022, May 30). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. YouTube. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2(1H)-Pyridinone, 3,4-dihydro- | C5H7NO | CID 10898648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 3,4-Dihydro-1H-pyridin-2-one (CAS 57147-25-8) and its Derivatives for Researchers and Drug Development Professionals

Introduction: The Significance of the 3,4-Dihydro-2(1H)-pyridone Scaffold

The 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) core, represented by the parent compound 3,4-dihydro-1H-pyridin-2-one (CAS 57147-25-8), is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] These six-membered lactams are not only found in various natural products but also serve as versatile building blocks for the synthesis of a diverse array of biologically active molecules.[3][4] The structural rigidity and synthetic accessibility of the 3,4-DHPo ring system make it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, structural characterization, and the broad pharmacological potential of this important class of compounds.

Physicochemical and Structural Properties of 3,4-Dihydro-1H-pyridin-2-one

3,4-Dihydro-1H-pyridin-2-one is a colorless solid with the molecular formula C₅H₇NO and a molecular weight of 97.12 g/mol .[5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57147-25-8 | [5] |

| Molecular Formula | C₅H₇NO | [5] |

| Molecular Weight | 97.12 g/mol | [5] |

| IUPAC Name | 3,4-dihydro-1H-pyridin-2-one | [5] |

The structural elucidation of 3,4-DHPo derivatives is routinely achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.[1][6]

Structural Characterization Workflow

A typical workflow for the structural confirmation of a synthesized 3,4-DHPo derivative is outlined below. This process ensures the unambiguous identification and purity assessment of the target compound.

Caption: Workflow for the structural elucidation of 3,4-DHPo derivatives.

Synthesis of the 3,4-Dihydro-2(1H)-pyridone Core

The synthesis of the 3,4-DHPo scaffold can be achieved through various synthetic strategies, with multicomponent reactions (MCRs) being a particularly efficient and widely used approach.[1] Greener synthetic methods, such as those utilizing infrared irradiation in solvent-free conditions, have also been developed.[2][6]

General Experimental Protocol for the Synthesis of Substituted 3,4-Dihydro-2(1H)-pyridones

The following protocol is a generalized procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a closely related and analogous scaffold, which can be adapted for the synthesis of 3,4-DHPo derivatives.

Materials:

-

Aldehyde (1 mmol)

-

Alkyl acetoacetate (1 mmol)

-

Urea or Thiourea (1 mmol)

-

Trichloroacetic acid (20 mol%)

-

Ethanol

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Combine the aldehyde (1 mmol), alkyl acetoacetate (1 mmol), urea/thiourea (1 mmol), and trichloroacetic acid (0.032 g, 20 mol%) in a reaction vessel.[7]

-

Stir the mixture at 70°C for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane solvent system.[7]

-

Upon completion, a solid product will form. Allow the reaction mixture to cool to room temperature.[7]

-

Add 5 mL of ethanol to the solid, and recover the catalyst by filtration.[7]

-

The crude product can be further purified by recrystallization or column chromatography.

Mechanism of Action and Applications in Drug Development

The 3,4-DHPo scaffold is a cornerstone in the design of a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a remarkable diversity of biological activities, highlighting the therapeutic potential of this core structure.

Key Pharmacological Activities of 3,4-DHPo Derivatives:

-

Cardiotonic Activity: Analogs of the 3,4-DHPo structure, such as Milrinone and Amrinone, have been successfully developed as drugs for the treatment of heart failure.[1][2]

-

Antitumor and Anti-HIV Properties: Various derivatives of the 3,4-DHPo scaffold have exhibited promising antitumor and anti-HIV activities in preclinical studies.[1][2]

-

Vasorelaxant and Antihypertensive Effects: The structural similarity of 3,4-DHPo derivatives to 1,4-dihydropyridines (1,4-DHPs), a known class of calcium channel blockers, has led to the discovery of derivatives with vasorelaxant properties.[1]

-

Enzyme Inhibition: Substituted 3,4-dihydropyridinones have been identified as potent inhibitors of various enzymes, including ROCK1 for hypertension and related disorders, and 5α-reductase.[4]

-

Receptor Antagonism: The 3,4-dihydropyridinone skeleton is a key feature in a series of potent P2X7 receptor antagonists, which are being investigated for their potential in treating inflammatory, immune, and neurological disorders.[4]

The diverse biological activities of 3,4-DHPo derivatives underscore the importance of this scaffold as a versatile template for the design of new therapeutic agents. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of new biological targets.

Caption: Diverse therapeutic applications of the 3,4-DHPo scaffold.

Safety and Handling

Based on the available GHS classification data for 3,4-dihydro-1H-pyridin-2-one, the compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

Hazard Statements:

-

H302: Harmful if swallowed[5]

-

H315: Causes skin irritation[5]

-

H319: Causes serious eye irritation[5]

-

H335: May cause respiratory irritation[5]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling 3,4-dihydro-1H-pyridin-2-one and its derivatives. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

The 3,4-dihydro-2(1H)-pyridone scaffold, with its parent compound 3,4-dihydro-1H-pyridin-2-one, represents a highly valuable and versatile platform in modern drug discovery. Its synthetic tractability, coupled with the broad spectrum of biological activities exhibited by its derivatives, ensures its continued importance in the quest for novel and effective therapeutic agents. Further exploration of the chemical space around this privileged core is likely to yield new drug candidates with improved efficacy and safety profiles for a variety of diseases.

References

Sources

- 1. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 3,4-Dihydro-2(1H)-pyridone Scaffold

An In-Depth Technical Guide to the Molecular Structure of 3,4-Dihydro-2(1H)-pyridone

The 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active molecules.[1] As a cyclic enamide, its unique structural and electronic properties make it a versatile building block in medicinal chemistry and drug development. The therapeutic importance of this moiety is highlighted by its presence in commercial drugs such as Amrinone and Milrinone, which are used for their cardiotonic activity. Furthermore, derivatives of the 3,4-DHPo scaffold have demonstrated a wide array of biological activities, including antitumor, antiviral, and antifungal properties.

This guide provides a comprehensive analysis of the molecular structure of the parent 3,4-dihydro-2(1H)-pyridone molecule. We will delve into its spectroscopic signature, three-dimensional conformation, solid-state packing, and the influence of its structure on chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this important pharmacophore.

Core Molecular Blueprint

The foundational identity of 3,4-dihydro-2(1H)-pyridone is established by its fundamental chemical properties and nomenclature.

-

IUPAC Name: 3,4-dihydro-1H-pyridin-2-one[2]

-

Common Synonyms: δ-Valerolactam, 3,4-Dihydro-2-pyridone[2]

-

CAS Number: 57147-25-8[2]

-

Molecular Formula: C₅H₇NO[2]

-

Molecular Weight: 97.12 g/mol [2]

The molecule consists of a six-membered ring containing a nitrogen atom adjacent to a carbonyl group (a lactam), an endocyclic double bond, and two saturated carbon centers.

Spectroscopic Elucidation: A Fingerprint of the Structure

The definitive confirmation of the 3,4-DHPo structure relies on a combination of spectroscopic techniques. While detailed published spectra for the unsubstituted parent molecule are sparse, its structural features can be confidently predicted and understood by analyzing well-characterized substituted derivatives found in the literature.[3]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the electronic environment and connectivity of hydrogen atoms in the molecule. The analysis of substituted analogs reveals a characteristic and predictable pattern.[1][3]

Key Expected Resonances and Splitting Patterns:

-

N-H Proton (N1): A broad singlet, typically in the downfield region (δ 7.0-9.0 ppm), subject to exchange with deuterated solvents.

-

Olefinic Protons (H5, H6): Two distinct signals in the vinyl region (δ 5.0-7.0 ppm). H5 would be a doublet of triplets, coupling to H6 and the two H4 protons. H6 would be a doublet of triplets, coupling to H5 and the N-H proton.

-

Aliphatic Protons (H3, H4): The saturated C3 and C4 positions create a complex splitting pattern. In many substituted derivatives, this is described as an ABX system , where the two diastereotopic protons on C3 (H3a, H3b) couple to each other and to the proton(s) on C4.[3]

-

The H4 protons , being allylic, would appear around δ 2.5-3.0 ppm.

-

The H3 protons , adjacent to the carbonyl group, would be further downfield, around δ 2.8-3.2 ppm.[1]

-

Table 1: Example ¹H-NMR Data for a Substituted 3,4-DHPo Derivative (Data interpreted from literature for a 4-aryl-6-methyl-5-alkoxycarbonyl derivative)[1][3]

| Proton Position | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H1 (N-H) | ~9.90 | s (broad) | - | Amide proton, deshielded. |

| H4 | ~4.12 | d | J ≈ 7.2 | Methine proton coupled to H3 protons. |

| H3b | ~2.92 | dd | J ≈ 16.2, 7.2 | Diastereotopic proton, geminal and vicinal coupling. |

| H3a | ~2.39 | d | J ≈ 16.2 | Diastereotopic proton, primarily geminal coupling. |

Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of the purified 3,4-DHPo compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Solvent Choice: The choice of solvent is critical. CDCl₃ is a standard choice for general structure, while DMSO-d₆ is often preferred to clearly observe exchangeable protons like the N-H, as it slows the rate of proton exchange.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended for resolving complex splitting patterns).

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Integrate the signals to determine relative proton counts. Analyze the chemical shifts and coupling constants to assign each signal to its corresponding proton in the molecule. For definitive assignments, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton. Each chemically distinct carbon atom produces a single peak, offering direct confirmation of the core structure.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | sp² | 165 - 175 | Carbonyl carbon of a lactam, highly deshielded.[4] |

| C6 | sp² | 140 - 150 | Olefinic carbon adjacent to nitrogen.[4] |

| C5 | sp² | 100 - 110 | Olefinic carbon adjacent to a saturated carbon.[4] |

| C4 | sp³ | 30 - 40 | Saturated carbon in an allylic position. |

| C3 | sp³ | 20 - 30 | Saturated carbon adjacent to a carbonyl group. |

Mass Spectrometry (MS) & Infrared (IR) Spectroscopy

-

Mass Spectrometry: Under Electron Impact (EI) conditions, the molecular ion peak (M⁺) would be expected at m/z = 97. Common fragmentation pathways for substituted analogs involve the loss of small molecules like CO or cleavage of the ring.[3]

-

Infrared Spectroscopy: The IR spectrum would be dominated by two key absorptions: a strong, sharp C=O (amide I) stretch around 1650-1680 cm⁻¹ and an N-H stretch appearing as a broad band around 3200-3400 cm⁻¹.

Solid-State Structure & Conformational Dynamics

Ring Conformation

Computational (DFT) and experimental (X-ray, NOE) studies on substituted 3,4-DHPo derivatives consistently show that the six-membered ring does not adopt a planar conformation. Instead, it exists in a twisted-boat or sofa-like conformation .[3] This puckering minimizes steric strain and torsional strain within the ring. For substituted analogs, the substituent at the C4 position preferentially occupies a pseudo-axial position, which has been found to be energetically more stable by 2–4 kcal/mol compared to the pseudo-equatorial conformation.[3]

Intermolecular Hydrogen Bonding

In the solid state, the defining intermolecular force is the hydrogen bond between the amide proton (N1-H) as the donor and the carbonyl oxygen (C2=O) of an adjacent molecule as the acceptor. This N-H···O=C interaction is a robust and highly directional bond that dictates the crystal packing. It leads to the formation of infinite chains or dimeric pairs, creating a stable, well-ordered crystal lattice. The presence and strength of this hydrogen bonding network are critical for the material's physical properties, including melting point and solubility.

Structural Influence on Reactivity and Synthesis

The molecular structure of 3,4-dihydro-2(1H)-pyridone directly governs its chemical reactivity, making it a valuable synthetic intermediate.

The key to its reactivity lies in the enamide functionality (N1-C6=C5). This moiety possesses a dual electronic nature:

-

Nucleophilic Character: The lone pair on the nitrogen atom delocalizes into the π-system, increasing the electron density at the C5 position. This makes C5 susceptible to attack by electrophiles, similar to an enamine.

-

Electrophilic Character: The C6 position, adjacent to the electron-withdrawing nitrogen, can be susceptible to nucleophilic attack, particularly after activation. The carbonyl group at C2 also provides a classic site for nucleophilic addition or reduction.

This electronic profile allows 3,4-DHPo to serve as a precursor for a wide range of more complex heterocyclic systems. For instance, it can be used in Michael additions, cycloadditions, and as a substrate for oxidation to the corresponding aromatic 2-pyridone.[3] The development of efficient, often one-pot, multicomponent reactions to synthesize the 3,4-DHPo core has made it a readily accessible and highly valuable platform for building molecular diversity in drug discovery programs.[1][5]

Conclusion

The molecular structure of 3,4-dihydro-2(1H)-pyridone is a finely tuned system whose properties emerge from the interplay of its lactam functionality, endocyclic double bond, and non-planar ring conformation. Its character is defined by a predictable spectroscopic fingerprint, a tendency to form a twisted-boat conformation, and a strong propensity for intermolecular hydrogen bonding in the solid state. This detailed structural understanding is paramount for scientists aiming to exploit this scaffold, as it directly informs predictions of chemical reactivity, guides the design of new bioactive analogs, and provides the foundation for rational drug development.

References

-

Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. Molecules. Available at: [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. Available at: [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. ResearchGate. Available at: [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]

-

The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][6]oxazine-1,8-diones. Molecules. Available at: [Link]

-

2(1H)-Pyridinone, 3,4-dihydro-. PubChem. Available at: [Link]

-

Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2(1H)-Pyridinone, 3,4-dihydro- | C5H7NO | CID 10898648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]

- 6. preprints.org [preprints.org]

The Hantzsch-like Synthesis of Dihydropyridones: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The 3,4-dihydropyridin-2(1H)-one (dihydropyridone) scaffold is a cornerstone in contemporary medicinal chemistry, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the Hantzsch-like synthesis, a powerful multicomponent reaction strategy for the efficient construction of these privileged heterocyclic systems. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic rationale behind this synthetic approach, offers practical, field-proven experimental methodologies, and discusses the critical parameters that govern reaction outcomes. Intended for researchers, medicinal chemists, and professionals in drug development, this guide serves as a comprehensive resource for understanding and implementing the Hantzsch-like synthesis of dihydropyridones in a laboratory setting.

Introduction: The Ascendancy of Dihydropyridones in Drug Discovery

The landscape of modern drug discovery is perpetually in search of molecular frameworks that are not only synthetically accessible but also possess the inherent ability to interact with a multitude of biological targets. The 3,4-dihydropyridin-2(1H)-one moiety has emerged as such a "privileged structure." These N-heterocycles are structural analogs of the well-established 1,4-dihydropyridines (1,4-DHPs), a class of blockbuster drugs renowned for their calcium channel blocking activity in the treatment of cardiovascular diseases.[1][2][3] However, the introduction of a lactam carbonyl into the dihydropyridine ring fundamentally alters its electronic and steric properties, unlocking a diverse array of pharmacological profiles.

Dihydropyridone derivatives have demonstrated significant potential as anti-HIV, antitumor, antibacterial, and antifungal agents.[4] Prominent examples like milrinone and amrinone, which are used as cardiotonic agents, underscore the therapeutic importance of this heterocyclic core.[4] The synthetic accessibility of dihydropyridones through multicomponent reactions (MCRs) further enhances their appeal, allowing for the rapid generation of molecular diversity—a critical aspect of modern drug discovery campaigns.

This guide focuses on the Hantzsch-like synthesis, a robust and versatile MCR that provides a direct and efficient route to polysubstituted dihydropyridones. We will dissect the nuances of this reaction, drawing parallels and highlighting key distinctions from the classical Hantzsch dihydropyridine synthesis.

From Dihydropyridines to Dihydropyridones: A Mechanistic Divergence

The classical Hantzsch synthesis, first reported in 1881, is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[5][6] The reaction is believed to proceed through two primary intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation and an enamine derived from the second equivalent of the β-ketoester and ammonia.[7] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-DHP ring system.

The Hantzsch-like synthesis of dihydropyridones operates on a similar mechanistic framework but with a crucial modification in the starting materials that redirects the cyclization pathway. Instead of two equivalents of a β-ketoester, the reaction typically employs one equivalent of a β-ketoester (or a related active methylene compound) and one equivalent of a component that contains an amide functionality, most commonly a β-ketoamide or cyanoacetamide.[4]

This seemingly subtle change is the linchpin of the dihydropyridone synthesis. The presence of the amide nitrogen in one of the key intermediates facilitates an intramolecular cyclization that results in the formation of the six-membered lactam ring characteristic of dihydropyridones.

The Mechanistic Pathway

The generally accepted mechanism for the Hantzsch-like synthesis of dihydropyridones can be visualized as a domino sequence of reactions:

-

Knoevenagel Condensation: The reaction is initiated by the condensation of an aldehyde with an active methylene compound, such as a β-ketoester or cyanoacetamide, to form an α,β-unsaturated intermediate. This step is often catalyzed by a base, which can be the nitrogen source itself (e.g., ammonia from ammonium acetate) or an added catalyst.

-

Enamine Formation: Concurrently, the second active methylene compound (e.g., a β-ketoamide or another molecule of cyanoacetamide) reacts with the nitrogen source to form a vinylogous amide, or enaminone.

-

Michael Addition: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate generated in the first step. This carbon-carbon bond formation is a crucial step in assembling the backbone of the final heterocyclic ring.

-

Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks one of the carbonyl groups. Subsequent dehydration leads to the formation of the stable 3,4-dihydropyridin-2(1H)-one ring system.

The use of reactants like Meldrum's acid, which is more acidic than typical β-ketoesters, has been shown to favor the formation of dihydropyridones over dihydropyridines.[4] This is attributed to its influence on the reactivity of the intermediates in the reaction cascade.

Experimental Protocol: A Practical Guide

The following protocol is a representative example of a one-pot, four-component Hantzsch-like synthesis of a polysubstituted dihydropyridone. This particular procedure highlights the use of cyanoacetamide and has been reported to proceed in good yields.[4]

Materials and Reagents

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethyl acetoacetate

-

Cyanoacetamide

-

Ammonium acetate

-

Pyridine (as catalyst)

-

Ethanol (as solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (magnetic stirrer with heating mantle)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Purification apparatus (Büchner funnel, vacuum filtration setup, recrystallization glassware)

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), cyanoacetamide (1 mmol), and ammonium acetate (1.2 mmol).

-

Solvent and Catalyst Addition: Add ethanol (10-15 mL) to the flask, followed by a catalytic amount of pyridine (e.g., 5-10 mol%).

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction should be monitored by TLC. To do this, periodically take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

-

Work-up: Once the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual soluble impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Characterization: The structure and purity of the final dihydropyridone product should be confirmed by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Optimization and Variations: A Comparative Overview

The Hantzsch-like synthesis of dihydropyridones is highly versatile, with numerous variations in catalysts, solvents, and reaction conditions reported in the literature. The choice of these parameters can significantly impact the reaction's efficiency, yield, and environmental footprint.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridine | Ethanol | Reflux | 6 | 54-68 | [4] |

| None | Water | Reflux | 4-5 | 90-96 | [4] |

| SiO₂-Pr-SO₃H | Solvent-free | 100 | 0.5-1 | 78-93 | [4] |

| None | None | 100 | 0.75 | 87 | [8] |

Table 1: Comparison of different reaction conditions for the Hantzsch-like synthesis of dihydropyridones.

The data in Table 1 clearly demonstrates the trend towards greener and more efficient synthetic protocols. The use of water as a solvent or solvent-free conditions not only aligns with the principles of green chemistry but has also been shown to significantly improve yields and reduce reaction times in certain cases.[4] The application of solid acid catalysts, such as silica-supported sulfonic acid, offers the advantages of easy separation and potential for recyclability.[4]

Troubleshooting and Practical Considerations

While the Hantzsch-like synthesis is generally robust, researchers may encounter certain challenges. Here are some common issues and potential solutions:

-

Low Yields: If the product yield is low, consider increasing the reaction time or temperature. The choice of catalyst and solvent is also critical; as shown in Table 1, a change in these parameters can dramatically improve the outcome. Ensure that the starting materials are pure and dry, as impurities can interfere with the reaction.

-

Side Reactions: The formation of byproducts can sometimes occur. Purification by recrystallization or column chromatography is often necessary to obtain the pure dihydropyridone. Careful control of the reaction temperature can also help to minimize side reactions.

-

Poor Solubility of Product: If the product precipitates prematurely from the reaction mixture, it may trap starting materials and reduce the overall yield. In such cases, using a solvent in which the product is more soluble at the reaction temperature may be beneficial.

Workflow for Synthesis and Optimization

The following diagram outlines a logical workflow for a researcher approaching the Hantzsch-like synthesis of a novel dihydropyridone derivative.

Conclusion: A Versatile Tool for Modern Chemistry

The Hantzsch-like synthesis of dihydropyridones stands as a testament to the enduring power and versatility of multicomponent reactions in organic synthesis. Its ability to rapidly generate complex and biologically relevant heterocyclic scaffolds from simple and readily available starting materials makes it an invaluable tool for medicinal chemists and researchers in drug discovery. The ongoing development of greener and more efficient protocols for this reaction further enhances its appeal, aligning with the growing demand for sustainable chemical practices. As the quest for novel therapeutics continues, the dihydropyridone core, accessed through the elegant and efficient Hantzsch-like synthesis, is poised to remain a central theme in the design and discovery of new medicines.

References

-

Guzmán, A., & Maldonado, L. A. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(11), 3149. [Link]

-

Chen, J., et al. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education, 100(1), 324-329. [Link]

-

Carballo, R. M., et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules, 28(2), 738. [Link]

-

Kumar, A., & Maurya, R. A. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 731533. [Link]

-

Sharma, P., & Kumar, A. (2021). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Journal of Scientific Research, 65(2), 88-92. [Link]

-

Chopra, H. (2021, September 14). Hantzsch Dihydropyridine synthesis | Prepare for GATE, NET, JAM [Video]. YouTube. [Link]

-

Bosica, G., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2838-2847. [Link]

-

Carosati, E., et al. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Mini reviews in medicinal chemistry, 12(11), 1044–1057. [Link]

-

Ghosh, S., & Guria, M. (2021). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. ARKIVOC, 2021(part v), 1-35. [Link]

-

Dhinakaran, I., Padmini, V., & Bhuvanesh, N. (2015). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 127(12), 2201-2209. [Link]

-

Various Authors. (n.d.). Enantioselective synthesis of 3,4-dihydropyrimidin-2(1H)ones from... ResearchGate. [Link]

-

Salazar, T., Gonzalez, A., & Bandyopadhyay, D. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. Journal of Analytical & Pharmaceutical Research, 5(4). [Link]

-

Patel, K. D., et al. (2019). One-Pot Assembly for Synthesis of 1,4-Dihydropyridine Scaffold and Their Biological Applications. Polycyclic Aromatic Compounds, 41(5), 1034-1048. [Link]

-

Various Authors. (2024). A Review on Synthesis and Biological Potential of Dihydropyridines. Journal of Drug Delivery and Therapeutics, 14(1), 183-195. [Link]

-

Mason, R. P. (2010). The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Update. European Cardiology Review, 6(1), 36-41. [Link]

-

Various Authors. (n.d.). Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids. National Center for Biotechnology Information. [Link]

-

Various Authors. (n.d.). Multicomponent green synthetic route for 1,4‐dihydropyridines. ResearchGate. [Link]

-

Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(6), 1045-1061. [Link]

-

Abdel-Megeed, M. F., et al. (2011). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Organic Chemistry, 1(4), 209-216. [Link]

-

Shashi, Prasad, N. L., & Begum, N. S. (2020). One-Pot Synthesis of 1,4-Dihydropyridine Derivatives and Their X-Ray Crystal Structures: Role of Fluorine in Weak Interactions. Journal of Structural Chemistry, 61(6), 938-947. [Link]

-

Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 761-770. [Link]

-

Dömling, A., et al. (2018). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 14, 1848-1856. [Link]

-

Various Authors. (n.d.). Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2015). New generations of dihydropyridines for treatment of hypertension. Journal of Thoracic Disease, 7(5), E113-E119. [Link]

-

Behr, J.-P., et al. (1982). The Hantzsch 1,4-dihydropyridine synthesis as a route to bridged pyridine and dihydropyridine crown ethers. The Journal of Organic Chemistry, 47(13), 2557-2562. [Link]

-

Sotoca, E., Constantieux, T., & Rodriguez, J. (2012). Solvent and Catalyst-Free Three-Component Reaction with β-Ketoamides for the Stereoselective One-Pot Access to 1,4-Diazepines. European Journal of Organic Chemistry, 2012(12), 2321-2325. [Link]

-

Various Authors. (n.d.). Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities. National Center for Biotechnology Information. [Link]

-

Sorkin, E. M., & Clissold, S. P. (1987). 'Second generation' dihydropyridine calcium antagonists. Greater vascular selectivity and some unique applications. Drugs, 33(4), 296-346. [Link]

-

Various Authors. (n.d.). General Mechanism of Hantzsch 1,4-dihydropyridines. ResearchGate. [Link]

-

Crljenak, J., et al. (2012). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 17(12), 14809-14822. [Link]

Sources

- 1. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]

- 3. The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Update | ECR Journal [ecrjournal.com]

- 4. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3,4-Dihydro-2(1H)-Pyridone Derivatives: Synthesis, Properties, and Applications

Abstract

The 3,4-dihydro-2(1H)-pyridone (DHPO) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] These N-heterocycles are not only present in various natural products but also serve as crucial building blocks for the synthesis of more complex, biologically active molecules.[2][3] Their derivatives have demonstrated a remarkable breadth of pharmacological activities, including cardiotonic, antitumor, antiviral, and antibacterial effects.[1][3][4] This technical guide provides a comprehensive overview of the DHPO scaffold, delving into its structural characteristics, principal synthetic methodologies, chemical reactivity, and diverse therapeutic applications. We will explore both conventional and modern synthetic protocols, explain the mechanistic rationale behind these transformations, and present field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold

The 3,4-dihydro-2(1H)-pyridone moiety is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, with a single double bond in the ring. These compounds are structural analogs of the well-studied 1,4-dihydropyridines (DHPs).[1] The core structure possesses a key stereogenic center at the C-4 position, the configuration of which can be critical for its biological activity.[1]

The formal IUPAC nomenclature for these compounds is typically along the lines of 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates, though they are more commonly referred to as 4-aryl substituted 5-alkoxycarbonyl-6-methyl-3,4-dihydropyridones.[1][2]

The significance of this scaffold in medicinal chemistry was prominently established with the development of drugs like Amrinone and Milrinone , which exhibit cardiotonic activity and are used in the treatment of heart failure.[1][2][4] This initial success spurred extensive research, revealing a wide array of other biological properties, including antitumor, anti-HIV, antibacterial, and antifungal activities.[1][3]

Caption: Core structure of 3,4-dihydro-2(1H)-pyridone with key positions highlighted.

Synthesis of 3,4-Dihydro-2(1H)-Pyridones

The accessibility of the DHPO scaffold is largely due to the development of efficient synthetic strategies, particularly multicomponent reactions (MCRs). These reactions are highly valued in medicinal chemistry for their ability to generate molecular complexity in a single step from simple starting materials.

The Classic Multicomponent Reaction (MCR)

The most widely reported method for synthesizing DHPOs is a four-component reaction (4CR) involving an aromatic aldehyde, a β-ketoester (such as ethyl or methyl acetoacetate), an active methylene compound (typically Meldrum's acid), and a source of ammonia (commonly ammonium acetate).[1][2]

Causality Behind the Method: This reaction follows a Hantzsch-like pathway. The higher acidity of Meldrum's acid compared to the β-ketoester is a critical factor that directs the reaction towards the formation of the dihydropyridone ring instead of a 1,4-dihydropyridine.[1] The MCR approach is favored for its operational simplicity, convergence, and atom economy, allowing for the rapid generation of diverse libraries of compounds for screening.

Reaction Mechanism: The generally accepted mechanism proceeds through two key intermediates:

-

Knoevenagel Condensation: The aromatic aldehyde reacts with Meldrum's acid to form an arylidene intermediate.

-

Enamine Formation: The β-ketoester reacts with ammonia to form a reactive enamine.

-

Michael Addition & Cyclization: A conjugate (Michael-type) addition of the enamine onto the arylidene intermediate occurs, followed by intramolecular cyclization and dehydration to yield the final 3,4-dihydro-2(1H)-pyridone product.[1]

Caption: Reaction mechanism for the multicomponent synthesis of DHPOs.

Green and Non-Conventional Synthetic Approaches

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for DHPO synthesis. These often involve minimizing or eliminating solvents and using alternative energy sources.

| Synthetic Method | Catalyst/Conditions | Solvent | Reaction Time | Typical Yield (%) | Reference(s) |

| Conventional | Acetic Acid | Reflux (e.g., Ethanol) | Several hours | Moderate to High | [5] |

| Microwave-Assisted | None or Solid Support | Solvent-free | 5-15 minutes | 81-91 | [5][6] |

| Infrared-Assisted | None | Solvent-free | ~3 hours | 50-75 | [4] |

| Ultrasound-Assisted | Not specified | Not specified | Shorter than conventional | Higher than conventional | [5] |

| Catalytic | SiO₂-Pr-SO₃H | Solvent-free | Short | 78-93 | [6] |

Field Insights:

-

Microwave Irradiation: This technique provides rapid, uniform heating, drastically reducing reaction times from hours to minutes and often improving yields.[6] The efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture.

-

Solvent-Free Synthesis: Performing the MCR under neat (solvent-free) conditions, often with gentle heating via infrared lamps, represents a significant green advancement.[4] This minimizes chemical waste and simplifies product purification, as the product often crystallizes directly from the reaction mixture upon cooling.

Other Synthetic Routes

While MCRs are dominant, other strategies exist for constructing the DHPO ring or its precursors.

-

Ring-Closing Metathesis (RCM): This powerful reaction uses ruthenium-based catalysts to form cyclic olefins from acyclic diene precursors.[7] It offers an alternative pathway for constructing the core ring structure, particularly for derivatives that may not be easily accessible via MCRs.[7][8]

-

Catalytic Hydrogenation: The DHPO scaffold can be accessed via the selective hydrogenation of corresponding cyclic imides like glutarimides.[9][10] This method is valuable for producing specific isomers and can leverage chiral catalysts for asymmetric synthesis.

Biological Activity and Therapeutic Potential

The DHPO scaffold is a versatile pharmacophore, with derivatives showing activity against a wide range of biological targets.

| Biological Activity | Example Compound Class / Key Feature | Therapeutic Potential | Reference(s) |

| Cardiotonic | Amrinone, Milrinone | Congestive Heart Failure | [1][2][4] |

| Antitumor | Various 4-aryl substituted derivatives | Oncology | [1][3][4] |

| Anti-HIV | Dihydropyridone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) | HIV/AIDS Treatment | [1][3] |

| Antibacterial / Antifungal | Derivatives with specific heterocyclic or halogenated aryl groups | Infectious Diseases | [1][4] |

| Vasorelaxant | Analogs of 1,4-dihydropyridine calcium channel blockers | Hypertension | [1][3] |

| Psychotherapeutic | Novel derivatives showing CNS activity | Depression, Neurodisorders | [4][11] |

Structure-Activity Relationship (SAR) Insights: The biological profile of DHPO derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

-

The C-4 Substituent: The aryl group at the C-4 position is a crucial determinant of activity. Its electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk significantly influence receptor binding and pharmacological effect.[11]

-

The N-1 Position: The amide N-H can be substituted to modulate properties like solubility, metabolic stability, and target affinity.

-

The C-5 Ester: This group can be modified to fine-tune pharmacokinetic properties. Hydrolysis to the corresponding carboxylic acid or conversion to amides are common strategies.

Experimental Protocol: Infrared-Assisted Solvent-Free Synthesis

This protocol is a self-validating system adapted from established green chemistry procedures.[4] It demonstrates an efficient and environmentally responsible method for preparing a representative 4-aryl-3,4-dihydro-2(1H)-pyridone.

Objective: To synthesize 4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone.

Materials:

-

4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

-

Ethyl acetoacetate (1 mmol, 130.1 mg, ~128 µL)

-

Meldrum's acid (1 mmol, 144.1 mg)

-

Ammonium acetate (1 mmol, 77.1 mg)

-

Round-bottom flask (10 mL)

-

Stir bar

-

Infrared lamp (e.g., 250W)

-

Ethanol (for recrystallization)

Workflow Diagram:

Caption: Experimental workflow for IR-assisted DHPO synthesis.

Step-by-Step Methodology:

-

Reagent Combination: To a 10 mL round-bottom flask containing a magnetic stir bar, add 4-chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), Meldrum's acid (1 mmol), and ammonium acetate (1 mmol).

-

Reaction Setup: Thoroughly mix the components with a spatula. Place the flask under an infrared lamp, ensuring the light is focused on the reaction mixture.

-

Heating and Reaction: Begin stirring and irradiate the mixture. The temperature should be maintained around 100-110 °C. The reaction is typically complete within 3 hours, often indicated by the mixture solidifying.[4]

-

Causality Note: Solvent-free conditions maximize reactant concentration, accelerating the reaction. The IR lamp provides efficient, direct energy input, avoiding the need for a traditional heating mantle and solvent reflux.

-

-

Workup and Isolation: After 3 hours, turn off the lamp and allow the flask to cool to room temperature. The product will be a solid mass.

-

Purification: Add a small amount of cold water to the flask and break up the solid. Filter the crude product using a Büchner funnel and wash with a small amount of cold water to remove any remaining ammonium acetate.

-

Recrystallization: Purify the crude solid by recrystallization from hot ethanol to yield the final product as a crystalline solid.

-

Self-Validation: A sharp melting point and clean ¹H NMR and ¹³C NMR spectra will confirm the purity and identity of the synthesized compound. Expected yields for this method are generally in the 50-75% range.[4]

-

Conclusion and Future Perspectives

3,4-Dihydro-2(1H)-pyridones are a profoundly valuable class of heterocyclic compounds.[5] Their importance is underscored by their presence in marketed drugs and their broad, tunable spectrum of biological activities. The development of robust, efficient, and increasingly green synthetic methodologies, dominated by multicomponent reactions, has made diverse libraries of these scaffolds readily accessible for high-throughput screening and drug development pipelines.[1][4]

Future research will likely focus on:

-

Asymmetric Synthesis: Developing novel catalytic methods to control the stereochemistry at the C-4 position, which is often crucial for selective biological activity.

-

New Biological Targets: Exploring the DHPO scaffold against new and emerging therapeutic targets.

-